15-氧代前列腺素E1
描述
Synthesis Analysis
The synthesis of 15-Oxoprostaglandin E1 and its derivatives involves complex biochemical processes and chemical reactions. For instance, 15-Oxoprostaglandin 13-reductase (PGR) from pig lung has been purified and cloned, indicating the enzyme's role in converting 15-oxo prostaglandins into their respective substrates, with 15-Oxo-PGE1 being a notable substrate. This enzyme exhibits a significant specificity towards 15-oxoprostaglandins, highlighting a critical pathway in the synthesis and metabolism of these compounds (Ensor, Zhang, & Tai, 1998).
Molecular Structure Analysis
The molecular structure of 15-Oxoprostaglandin E1 is characterized by specific enzymatic reactions that highlight its unique features. The purification and characterization of 15-ketoprostaglandin δ13-reductase from bovine lung demonstrate the specificity for the 15-keto group, underlining the importance of molecular structure in its biological activity and its role in the irreversible catabolism of prostaglandins (Hansen, 1979).
Chemical Reactions and Properties
Chemical reactions involving 15-Oxoprostaglandin E1 include the conversion of prostaglandin F2α methyl ester by chromic acid, leading to the formation of 15-oxoprostaglandin D2 methyl ester along with Z- and E-tautomers of isomeric 12-ene. These reactions indicate the tautomerism of the enedione system of 15-oxoprostaglandin D2, which affects the equilibrium position and demonstrates the compound's chemical properties (Jones & Wilson, 1978).
Physical Properties Analysis
The physical properties of 15-Oxoprostaglandin E1, such as its solubility, melting point, and stability, are closely tied to its chemical structure and the presence of specific functional groups. These properties are crucial for its biological activity and its interaction with biological membranes and enzymes. Research on the enzyme kinetics and inhibitor binding of 15-ketoprostaglandin delta13 reductase from human placenta provides insights into these interactions, highlighting the enzyme's substrate specificity and reaction irreversibility (Westbrook & Jarabak, 1978).
科学研究应用
Summary of the Application
Prostaglandin E1 (PGE1), also known as Misoprostol, plays a critical role in cervical ripening by increasing inflammatory mediators in the cervix and inducing cervical remodeling . It is used in the induction of labor.
Methods of Application or Experimental Procedures
PGE1 is administered vaginally for cervical ripening and labor induction . The exact dosage and frequency of administration can vary based on the patient’s condition and the healthcare provider’s judgment.
Results or Outcomes
While both PGE1 and PGE2 are effective in cervical ripening and labor induction, they differ in their clinical and pharmacological profiles . PGE1 has been shown to elicit a dose-dependent effect on myometrial contractility, which may affect rates of uterine tachysystole in clinical practice .
2. Application in Synthesis of Interleukin-6 in Osteoblasts
Summary of the Application
PGE1 induces the synthesis of interleukin-6 (IL-6), a pro-inflammatory and bone-resorptive cytokine that also regulates bone formation, in osteoblast-like MC3T3-E1 cells .
Methods of Application or Experimental Procedures
In the study, osteoblast-like MC3T3-E1 cells were treated with HSP70 inhibitors and then stimulated with PGE1 . IL-6 synthesis was evaluated using an IL-6 enzyme-linked immunosorbent assay kit .
Results or Outcomes
The study found that HSP70 inhibitors upregulate the PGE1-stimulated IL-6 synthesis through p38 MAPK in osteoblasts and therefore affect bone remodeling .
3. Application in Critical Congenital Heart Disease
Summary of the Application
Prostaglandin E1 is used to maintain ductal patency in critical congenital heart disease (CHD) . The standard starting dose of prostaglandin E1 is 0.05 µg/kg/minute .
Methods of Application or Experimental Procedures
In the study, neonates with critical CHD were started on prostaglandin E1 at 0.01 µg/kg/minute .
Results or Outcomes
The study found that an initial and maintenance dose of 0.01 µg/kg/minute was sufficient to maintain ductal patency in 83% of the cohort . The incidence of respiratory depression requiring mechanical ventilation was low and was mostly seen in premature infants .
4. Application in Sexual Dysfunction
Summary of the Application
Prostaglandin E1, also known as Alprostadil, is used in the treatment of erectile dysfunction .
Methods of Application or Experimental Procedures
Alprostadil is administered through injection into the penis or as a urethral suppository .
Results or Outcomes
Alprostadil helps to increase blood flow to the penis, causing an erection . It is effective in treating erectile dysfunction in many men .
5. Application in Critical Limb Ischemia
Summary of the Application
Prostaglandin E1 (PGE1) has found widespread use in treating patients with critical limb ischemia . It may relieve rest pain and heal ulcers in these patients .
Methods of Application or Experimental Procedures
Patients with critical limb ischemia receive intravenous infusions of PGE1 . The exact dosage and frequency of administration can vary based on the patient’s condition and the healthcare provider’s judgment.
Results or Outcomes
PGE1 treatment has been shown to improve endothelial function in patients with critical limb ischemia . It also helps maintain blood flow to the kidney, which is particularly important in patients with diabetes mellitus .
6. Application in Contrast-Induced Nephropathy
Summary of the Application
Prostaglandin E1 (PGE1) is used to prevent contrast-induced nephropathy, a type of acute kidney injury that can occur after the administration of iodinated contrast material .
Methods of Application or Experimental Procedures
PGE1 is administered intravenously to patients who are at risk of developing contrast-induced nephropathy . The exact dosage and frequency of administration can vary based on the patient’s condition and the healthcare provider’s judgment.
Results or Outcomes
PGE1 treatment has been shown to offset the vasoconstrictive effects of iodinated contrast agents, thereby reducing the risk of contrast-induced nephropathy .
未来方向
Prostaglandin Reductase 1 (PTGR1), a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and mainly responsible for the deactivation of some eicosanoids, including prostaglandins and leukotriene B4, has emerged as a novel target for cancer therapeutics . Future research might facilitate the PTGR1 research and therapeutics development .
属性
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPBDCBTMSKCKZ-XQHNHVHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216545 | |
Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001320 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
15-Oxoprostaglandin E1 | |
CAS RN |
22973-19-9 | |
Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22973-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Ketoprostaglandin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022973199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,15-dioxo-11alpha-hydroxy-prost-13E-en-1-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 15-OXOPROSTAGLANDIN E1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FR527UJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001320 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。